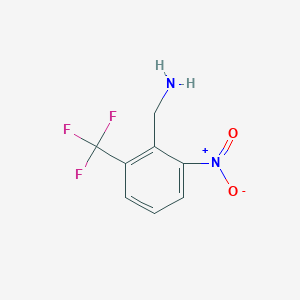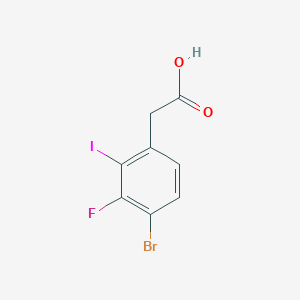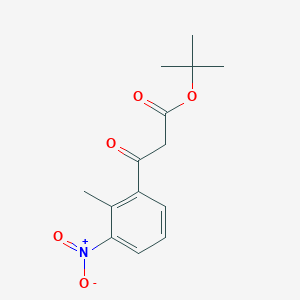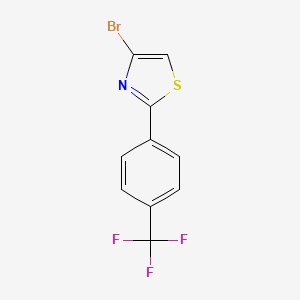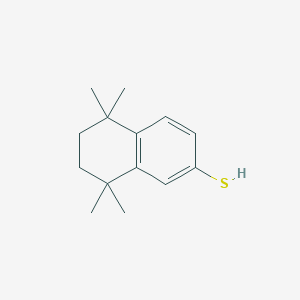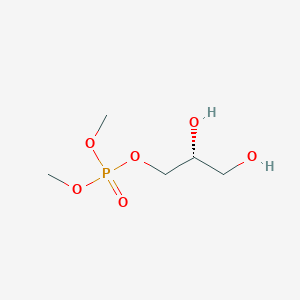![molecular formula C20H21N3O6 B12081433 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid](/img/structure/B12081433.png)
6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a phenazine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of amino, hydroxy, and carboxylic acid functional groups further enhances its reactivity and potential for chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid typically involves multiple steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: Methoxylation of the phenazine core can be achieved using methanol in the presence of a strong acid like sulfuric acid.
Attachment of the Amino Acid Derivative: The amino acid derivative, 2-amino-3-hydroxy-3-methylbutanoic acid, can be coupled to the phenazine core using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using CO₂ under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The phenazine core can undergo oxidation reactions, often leading to the formation of quinone-like structures.
Reduction: Reduction of the phenazine core can yield dihydrophenazine derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s phenazine core is known for its antimicrobial properties. It can be used in the development of new antibiotics or antifungal agents.
Medicine
In medicine, the compound’s potential anticancer properties are of significant interest. Research is ongoing to explore its efficacy in targeting cancer cells while minimizing harm to healthy cells.
Industry
Industrially, the compound can be used in the development of dyes and pigments due to the vibrant colors associated with phenazine derivatives.
作用機序
The mechanism of action of 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid involves its interaction with cellular components. The phenazine core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.
類似化合物との比較
Similar Compounds
Phenazine-1-carboxylic acid: A simpler phenazine derivative with antimicrobial properties.
9-Methoxyphenazine: Lacks the amino acid derivative but shares the methoxy group.
2-Amino-3-hydroxy-3-methylbutanoic acid: The amino acid derivative used in the synthesis.
Uniqueness
What sets 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid apart is the combination of the phenazine core with the amino acid derivative. This unique structure enhances its biological activity and potential for chemical modifications, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H21N3O6 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
6-[(2-amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C20H21N3O6/c1-20(2,27)17(21)19(26)29-9-10-7-8-13(28-3)16-14(10)22-12-6-4-5-11(18(24)25)15(12)23-16/h4-8,17,27H,9,21H2,1-3H3,(H,24,25) |
InChIキー |
SFUOAUKIPVZJLK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C(=O)OCC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)
